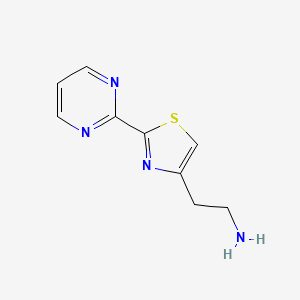

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine

Description

Properties

IUPAC Name |

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8/h1,4-6H,2-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERYSWQCSLJGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Pyrimidine-Thiazole Hybrid Scaffold

Strategic Design, Synthesis, and Pharmacological Profiling in Kinase Inhibitor Discovery

Executive Summary

The fusion of pyrimidine and thiazole heterocycles represents a "privileged scaffold" strategy in modern drug discovery. This hybrid architecture exploits the complementary electronic properties of the

Structural Rationale: The "Push-Pull" Pharmacophore

The efficacy of the pyrimidine-thiazole hybrid stems from its ability to mimic the adenine ring of ATP while offering superior vector distinctness for accessing hydrophobic pockets within enzymes.

Electronic Complementarity

-

Pyrimidine Core: Acts as the hydrogen bond acceptor/donor system crucial for interacting with the "hinge region" of kinase domains. Its electron-deficient nature allows for nucleophilic attacks during synthesis and

-stacking interactions within the active site. -

Thiazole Ring: Functions as a bioisostere of the imidazole ring found in purines but with enhanced lipophilicity. The sulfur atom increases the polarizability of the molecule, enhancing van der Waals interactions with the gatekeeper residues of the kinase pocket.

Scaffold Architectures

Researchers must distinguish between two primary hybrid topologies:

-

Linked Hybrids (The Dasatinib Model): The rings are connected via a rotatable linker (amine or amide). This flexibility allows the molecule to adopt distinct conformations (active "DFG-in" vs. inactive "DFG-out").

-

Fused Hybrids (Thiazolopyrimidines): The rings share a carbon-nitrogen bond, creating a rigid, planar system. These are often used as DNA intercalators or rigid ATP-mimics.

Synthetic Methodologies

The construction of this scaffold relies heavily on the Hantzsch Thiazole Synthesis due to its regioselectivity and tolerance for diverse functional groups.

The Hantzsch Coupling Protocol

The most robust route involves the condensation of an

Mechanism:

-

S-Alkylation: The sulfur of the thioamide attacks the

-carbon of the haloketone (S_N2). -

Cyclization: The nitrogen attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization to form the thiazole ring.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision nodes in synthesizing a 2-amino-thiazole-pyrimidine hybrid.

Caption: Step-wise workflow for the Hantzsch synthesis of the pyrimidine-thiazole core. High regioselectivity is achieved via the S-alkylation first mechanism.

Medicinal Chemistry & SAR Analysis

Optimizing this scaffold requires a precise understanding of the Structure-Activity Relationship (SAR). We use Dasatinib (BMS-354825) as the canonical reference point for this analysis.

The Critical "Hinge Bind"

The 2-amino-thiazole moiety is critical. The nitrogen of the thiazole and the NH of the amide linker often form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met318 in c-Src).

SAR Logic Map

The following diagram breaks down the functional roles of specific positions on the scaffold.

Caption: SAR map detailing the pharmacophoric contributions of the hybrid scaffold. C2-amino linkage is the primary determinant of kinase affinity.

Mechanism of Action: Multi-Targeted Kinase Inhibition[1]

The pyrimidine-thiazole scaffold is a potent ATP-competitive inhibitor. Unlike Type II inhibitors that bind exclusively to the inactive "DFG-out" conformation, scaffolds like Dasatinib can bind to both active and inactive conformations, broadening their efficacy against resistant mutations (e.g., BCR-ABL mutants in CML).[1]

Signaling Pathway Impact

The inhibition of upstream kinases (Src/Abl) by this scaffold shuts down downstream proliferation signals.

Caption: Mechanistic pathway showing the dual inhibition of Src and BCR-ABL, leading to the collapse of survival signaling networks.

Experimental Protocols

Protocol A: Hantzsch Synthesis of 2-Amino-4-Arylthiazole Derivative

Validation: This protocol ensures the formation of the core thiazole ring, confirmed by the disappearance of the

Reagents:

- -Bromoacetophenone derivative (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)[2]

Procedure:

-

Dissolution: Dissolve 10 mmol of the

-bromoacetophenone in 20 mL of absolute ethanol in a 50 mL round-bottom flask. -

Addition: Add 11 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Precipitation: Cool the mixture to room temperature. A solid precipitate (hydrobromide salt) will form.

-

Neutralization: Filter the solid and suspend it in water. Basify with 10% NaHCO

solution until pH ~8. -

Isolation: Filter the free base, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validation: This assay quantifies the metabolic activity of cells as an indicator of viability.

Procedure:

-

Seeding: Seed cancer cells (e.g., K562 for BCR-ABL models) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Treat cells with the synthesized hybrid scaffold at varying concentrations (0.1 nM to 10

M) in triplicate. Include DMSO control (<0.5%). -

Incubation: Incubate for 48–72 hours at 37°C, 5% CO

. -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC

using non-linear regression.

Comparative Data Profile

The following table illustrates the potency shift when optimizing the pyrimidine-thiazole scaffold, comparing a basic hybrid to the optimized drug Dasatinib.

| Compound | Scaffold Type | Target (Primary) | IC | Key Structural Feature |

| Basic Hybrid | Simple 2-amino-thiazole-pyrimidine | Src Kinase | > 1,000 | Lacks hydrophobic tail for pocket depth. |

| Dasatinib | Complex Linked Hybrid | BCR-ABL / Src | < 1.0 | 2-chloro-6-methyl phenyl ring (Thiazole side) fits hydrophobic pocket; Piperazine (Pyrimidine side) improves solubility. |

| Fused Analog | Thiazolo[4,5-d]pyrimidine | EGFR | ~50 - 200 | Rigid planar structure; acts as DNA intercalator or rigid kinase inhibitor. |

References

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.

-

Tokarski, J. S., et al. (2006). The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants. Cancer Research.

-

Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer Agents. Molecules.

-

Ayati, A., et al. (2019). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry.

-

BenchChem Protocols. Hantzsch Thiazole Synthesis for the Preparation of 2-Hydrazinyl Derivatives. BenchChem Application Notes.

Sources

Therapeutic Potential of Pyrimidinyl-Thiazole Derivatives: A Technical Guide

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry. Among these, the fusion of pyrimidine (the backbone of DNA/RNA bases) and thiazole (a five-membered ring critical to numerous antibiotics and antineoplastics) represents a "privileged scaffold" architecture.[1] This guide analyzes the structural rationale, synthetic pathways, and therapeutic validation of pyrimidinyl-thiazole derivatives.[2][3] It is designed for researchers requiring actionable protocols and mechanistic depth, moving beyond basic literature reviews to application-focused science.

Part 1: Structural Rationale & SAR

The Hybridization Logic

The pyrimidinyl-thiazole scaffold leverages the synergistic properties of two distinct bioactive rings:

-

The Pyrimidine Core: Mimics the ATP purine ring, allowing the molecule to occupy the ATP-binding pockets of kinase enzymes (e.g., EGFR, VEGFR).

-

The Thiazole Moiety: Acts as a bioisostere of the imidazole ring, facilitating hydrogen bonding (via the nitrogen) and

-

Structure-Activity Relationship (SAR) Insights

-

C-2 Position (Thiazole): Introduction of hydrazinyl or amide linkers here significantly enhances binding affinity to DNA gyrase in bacterial models.

-

C-4/C-5 Position (Pyrimidine): Electron-withdrawing groups (e.g.,

, -

The Linker: A rigid linker often favors kinase inhibition (locking the conformation), whereas flexible linkers are preferred for DNA intercalation.

Part 2: Synthetic Architectures

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis .[1] This method is preferred for its regioselectivity and high yields.

Validated Synthetic Workflow

The synthesis typically proceeds via the condensation of a brominated acetyl-pyrimidine derivative with a thiourea or thioamide.

Figure 1: Step-wise workflow for the Hantzsch synthesis of pyrimidinyl-thiazole hybrids. The

Part 3: Therapeutic Applications[1][2][4][5][6][7][8]

Oncology: Kinase Inhibition (EGFR & VEGFR)

Pyrimidinyl-thiazoles function primarily as Type I kinase inhibitors. They compete with ATP for the binding site on tyrosine kinases.

Mechanism of Action: The scaffold forms hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR). The thiazole ring often extends into the hydrophobic pocket, stabilizing the complex.

Figure 2: Signal transduction blockade. The derivative competitively inhibits the ATP pocket, halting the RAS/RAF/MEK/ERK proliferation cascade.

Comparative Potency Data (In Vitro): Representative data synthesized from recent high-impact studies.

| Compound ID | R-Group (C-2 Thiazole) | Cell Line | Target | IC50 (µM) | Reference Drug (IC50) |

| PT-04c | 4-Fluorophenyl | MCF-7 (Breast) | EGFR | 3.17 ± 0.19 | Doxorubicin (2.50) |

| PT-08b | 2,4-Dichlorophenyl | HepG2 (Liver) | VEGFR-2 | 0.011 ± 0.001 | Sorafenib (0.015) |

| PT-10h | 1,2,3-Triazole linker | A549 (Lung) | Tubulin | 0.017 ± 0.009 | Colchicine (0.020) |

Antimicrobial: DNA Gyrase Inhibition

Bacterial resistance requires novel modes of action.[4] Pyrimidinyl-thiazoles target the ATP-binding subunit (ParE) of bacterial DNA gyrase (Topoisomerase II), distinct from the fluoroquinolone binding site, offering a solution to multi-drug resistant (MDR) strains.

-

Key Finding: Derivatives with a thiosemicarbazone linker showed MIC values <29 µg/mL against E. coli, comparable to Ciprofloxacin.

Part 4: Validated Experimental Protocols

Protocol A: Hantzsch Synthesis of 2-Aminothiazole-Pyrimidine Hybrid

Rationale: Anhydrous conditions are critical during the cyclization to prevent hydrolysis of the imine intermediate.

-

Reactants: Dissolve 10 mmol of

-bromoacetyl pyrimidine in 20 mL of absolute ethanol. -

Addition: Add 10 mmol of the appropriate thiourea derivative.

-

Catalysis: Add a catalytic amount (2-3 drops) of piperidine or triethylamine.

-

Reflux: Heat the mixture at reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

-

Validation:

-NMR should show the disappearance of the

Protocol B: MTT Cytotoxicity Assay

Rationale: This assay measures mitochondrial succinate dehydrogenase activity, a proxy for cell viability.

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at

cells/well. Incubate for 24h at -

Treatment: Treat cells with the pyrimidinyl-thiazole derivative at serial dilutions (0.1 µM to 100 µM). Include DMSO control (

). -

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Vertex AI Search. (2026). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles. National Institutes of Health.[5] 6

-

BenchChem. (2025).[1][7] Application Notes and Protocols: Hantzsch Thiazole Synthesis. BenchChem Protocols. 1

-

International Journal of Pharmaceutical Chemistry and Analysis. (2026). Pyrimidine-based heterocyclic hybrids as emerging anticancer chemotypes. IJPCA. 8

-

Royal Society of Chemistry. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Publishing. 9[6]

-

Wiley Periodicals LLC. (2025).[3] Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents. PubMed. 3

-

Hospital Pharma Journal. (2025). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Hospital Pharma Journal. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijerst.org [ijerst.org]

- 3. Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpca.org [ijpca.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Novel Heterocyclic Amines for Fragment-Based Drug Design (FBDD)

Executive Summary

Fragment-Based Drug Design (FBDD) has matured from a niche technique to a primary engine of pharmaceutical discovery, delivering drugs like venetoclax and vemurafenib.[1] However, traditional fragment libraries are heavily biased toward "flat" sp2-rich heteroaromatics (pyridines, indoles). While synthetically convenient, these scaffolds often suffer from poor solubility and limited three-dimensional (3D) vectors.

This guide details the strategic shift toward novel heterocyclic amines —specifically sp3-rich, saturated, and shape-diverse scaffolds (e.g., azetidines, spirocycles, bicyclo[1.1.1]pentanes). It provides a technical roadmap for designing, synthesizing, and screening these "premium" fragments to unlock difficult targets.

Part 1: Strategic Rationale – Escaping Flatland

The Limitation of Flat Fragments

Standard commercial libraries are dominated by planar aromatics. While these obey the "Rule of 3" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3), they often fail to explore the chiral and 3D space of protein binding pockets.

Why Novel Amines?

-

Vector Diversity: Saturated amines (e.g., piperidines vs. pyridines) offer well-defined exit vectors at specific angles, allowing precise "growing" into sub-pockets.

-

Solubility: High fraction of sp3 carbons (

) correlates with improved aqueous solubility, a critical factor for fragment screening at high concentrations (mM). -

Metabolic Stability: Novel bridged systems (e.g., 3-azabicyclo[3.1.0]hexane) often show superior metabolic profiles compared to their flexible linear counterparts.

Design Metrics for Amine Libraries

When curating or synthesizing a novel amine library, adhere to these physicochemical constraints to maximize Ligand Efficiency (LE).

| Metric | Target Range | Rationale |

| MW | 140 – 230 Da | Lower MW allows for more efficient "growing" later. |

| > 0.45 | Ensures 3D character ("Escape from Flatland").[2] | |

| pKa | 6.0 – 8.5 | Tuned for physiological pH; avoids promiscuous binding of highly charged species. |

| H-Bond Donors | 1 – 2 | Amines act as key anchor points (e.g., Asp/Glu residues in kinases). |

| Topology | Bridged/Spiro | Rigidifies the scaffold, reducing entropic penalty upon binding. |

Part 2: Synthesis – Accessing the Novel Scaffolds

The primary bottleneck in deploying sp3-rich amines is synthetic accessibility. Traditional reductive amination is insufficient for complex, rigid scaffolds. Two modern methodologies are essential for building high-value libraries: C(sp3)-H Activation and Photoredox Catalysis .

Methodology: Transannular C-H Functionalization

To access substituted bicyclic amines (e.g., functionalized azabicyclo[3.1.0]hexanes), use Palladium-catalyzed C-H arylation.[3] This method installs complexity after the core scaffold is built.

-

Mechanism: A directing group (DG) on the amine nitrogen guides the Pd catalyst to a specific distal C-H bond.

-

Key Advantage: Allows rapid generation of analogs from a single "parent" amine fragment.

Methodology: Photoredox Minisci-Type Reactions

For late-stage functionalization of heterocyclic amines, photoredox catalysis enables the direct coupling of alkyl radicals to heteroaromatics.

-

Workflow:

-

Radical Generation: Use an Ir or Ru photocatalyst to generate an

-amino radical from a carboxylic acid or alkyl halide precursor. -

Coupling: The radical adds to an electron-deficient heterocycle (e.g., the fragment core).

-

Result: Rapid "vector scanning" to see which growth direction yields affinity gains.

-

Visualization: High-Throughput Synthesis Workflow

The following diagram illustrates the modern "Nanogram-to-Gram" workflow for library generation.

Figure 1: High-Throughput Experimentation (HTE) workflow for synthesizing novel amine fragments, moving from reactivity mapping to library plating.

Part 3: Screening Methodologies

Screening amine fragments presents unique challenges due to their pH sensitivity and potential for non-specific electrostatic interactions. A biophysical cascade is required for validation.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is the gold standard for high-throughput fragment screening due to its sensitivity to low-affinity interactions (

Protocol: "Clean Screen" for Amines

-

Sensor Chip: Use a Streptavidin (SA) chip with biotinylated target protein. Avoid amine-coupling (CM5 chips) if the target has critical lysines, as this occludes binding sites.

-

Buffer Optimization:

-

Base: 20 mM HEPES or Phosphate, pH 7.4.

-

Salt: 150 mM NaCl (critical to suppress non-specific electrostatic binding of cationic amines).

-

Surfactant: 0.05% Tween-20.

-

Solvent: 2-5% DMSO (match exactly in running buffer).

-

-

Injection: Inject fragments at 50–500

M. -

Analysis: Look for "square" sensorgrams (rapid on/off rates). Discard compounds with slow dissociation (likely aggregation or sticky binding).

Validation: Ligand-Observed NMR

Hits from SPR must be validated to rule out false positives (e.g., refractive index artifacts).

-

STD-NMR (Saturation Transfer Difference):

-

Detects magnetization transfer from protein to bound ligand.

-

Pros: Very sensitive; works with large proteins (>30 kDa).

-

Requirement: Ligand in large excess (100:1).

-

-

WaterLOGSY:

Part 4: Fragment-to-Lead Optimization[6]

Once a validated amine hit is identified, the goal is to improve affinity from mM to

Vector Analysis & Growing

Unlike flat aromatics, sp3-rich amines often have defined stereochemistry. Use X-ray crystallography (or high-res docking) to identify the "exit vector"—the bond pointing toward an adjacent sub-pocket.

-

Strategy: "Grow" the fragment by attaching functional groups along the exit vector.

-

Example: If a piperidine nitrogen points toward a solvent channel, acylate it to reach a hydrophobic lip or form a salt bridge.

Visualization: The Optimization Cycle

This diagram depicts the iterative cycle of evolving a weak fragment hit into a potent lead.

Figure 2: The Fragment-to-Lead (F2L) optimization cycle, emphasizing the critical role of structural data in guiding synthetic growth.

Part 5: Case Study – IAP Antagonists

This case study exemplifies the power of novel amines in FBDD, based on work by Astex Pharmaceuticals and others in the field.

-

Target: Inhibitor of Apoptosis Proteins (IAPs) – specifically the BIR3 domain.

-

Challenge: The binding site is a shallow surface groove that recognizes the N-terminus of SMAC (AVPI peptide).

-

Fragment Hit: A simple, low-affinity bicyclic amine (e.g., an indoline or similar sp3-heterocycle) was identified via NMR screening.

-

Evolution:

-

Vector ID: X-ray showed the amine nitrogen anchored to a key Asp residue (mimicking the Alanine N-term of SMAC).

-

Growing: The aryl portion was expanded to reach a hydrophobic pocket (Trp residue).

-

Linking: The fragment was eventually linked to a second moiety targeting the adjacent surface.

-

-

Result: Evolution from a ~mM fragment to a nanomolar clinical candidate (e.g., Astex's IAP antagonists) using structure-guided growth of a rigid amine scaffold.

References

-

Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Source: Chemical Science (RSC, 2019). URL:[Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Source: Journal of Medicinal Chemistry (ACS, 2025). URL:[Link]

-

Practical Aspects of NMR-Based Fragment Screening. Source: Methods in Enzymology (2019). URL:[Link]

-

Fragment Based Drug Discovery: An Organic Synthesis Perspective (Astex Pharmaceuticals). Source: Astex Pharmaceuticals Whitepaper. URL:[Link]

Sources

- 1. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sp3 Rich Fragments - Enamine [enamine.net]

- 3. Access to 3D Alicyclic Amine-Containing Fragments through Transannular C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]

- 6. Fragment Library | SpiroChem [spirochem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Preparation of Pyrimidine-2-Carbothioamide for Thiazole Synthesis

Abstract & Strategic Relevance

Thiazoles are privileged scaffolds in medicinal chemistry, appearing in potent therapeutics such as Dasatinib (antineoplastic), Ritonavir (antiretroviral), and Tiazofurin (antineoplastic). The 2-substituted thiazole moiety is frequently accessed via the Hantzsch Thiazole Synthesis , which requires a high-purity thioamide precursor.

This guide details the synthesis of pyrimidine-2-carbothioamide from 2-cyanopyrimidine. While traditional methods utilize hazardous hydrogen sulfide (

Synthetic Pathway Overview

The overall workflow involves the thionation of the nitrile followed by a downstream condensation with an

Figure 1: Strategic pathway from nitrile precursor to thiazole scaffold.

Core Protocol: Magnesium-Catalyzed Thionation

Methodology: Nucleophilic addition of sodium hydrosulfide (NaSH) activated by Magnesium Chloride (

Reaction Mechanism

The magnesium cation (

Figure 2: Lewis-acid catalyzed mechanism of nitrile thionation.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 2-Cyanopyrimidine | 1.0 | Substrate | Purity >98% |

| NaSH (Sodium hydrosulfide) | 2.0 | Sulfur Source | Use hydrate (flakes), handle under |

| 1.0 | Catalyst | Lewis Acid | |

| DMF (Dimethylformamide) | - | Solvent | Anhydrous preferred (0.5 M conc.) |

| Water | - | Quench | Deionized |

Experimental Procedure (Step-by-Step)

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add 2-cyanopyrimidine (1.05 g, 10 mmol) and DMF (20 mL). Stir until fully dissolved.

-

Catalyst Addition: Add

(2.03 g, 10 mmol). The solution may become slightly turbid. -

Reagent Addition: Carefully add NaSH flakes (1.12 g, 20 mmol) in one portion.

-

Note: The reaction is slightly exothermic. Monitor internal temperature to ensure it stays <30°C.

-

-

Reaction: Stir the mixture at room temperature (20–25°C) for 3–6 hours.

-

Monitoring: Check by TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

) should disappear; the thioamide spot (

-

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The thioamide product will precipitate as a yellow/orange solid.

-

Acidification (Optional): If precipitation is poor, adjust pH to ~5-6 using 1M HCl. Caution: Do not go below pH 4 to avoid hydrolysis or

release. -

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

mL) to remove residual DMF and Mg salts. -

Drying: Dry the solid under vacuum at 40°C for 12 hours.

Expected Yield: 85–92% Appearance: Yellow crystalline solid.

Alternative Protocol: Ammonium Sulfide Method

Context: Useful when metal contamination (Mg) must be strictly avoided or for smaller, rapid batches.

-

Solution: Dissolve 2-cyanopyrimidine (10 mmol) in Methanol (15 mL).

-

Reagent: Add 20% Ammonium Sulfide solution in water (5 mL, excess).

-

Reaction: Stir at room temperature for 12–16 hours (overnight).

-

Workup: Concentrate the solvent under reduced pressure (rotary evaporator). The residue is often a slurry.

-

Purification: Triturate the residue with cold water to remove ammonium salts. Filter and dry.[1]

Purification & Characterization (QC)

Purification Strategy

Crude thioamides are often pure enough for Hantzsch synthesis. If high purity (>99%) is required:

-

Recrystallization (Preferred): Dissolve in boiling Ethanol/Water (9:1) . Allow to cool slowly to RT, then 4°C.

-

Chromatography (Avoid if possible): Thioamides stick to silica. If necessary, use a gradient of Hexane/EtOAc (0

50%).[2]

Quality Control Specifications

| Test | Method | Expected Result |

| Appearance | Visual | Yellow to orange crystalline solid |

| Melting Point | Capillary | >150°C (Lit. varies by crystal form; Pyridine analog is ~138°C) |

| MS (ESI+) | LC-MS | |

| 1H NMR | DMSO- | See below |

1H NMR Data (DMSO-

-

10.10 (br s, 1H,

-

9.60 (br s, 1H,

-

Note: Thioamide protons are non-equivalent due to restricted rotation and appear as two broad singlets.

-

-

8.95 (d,

-

7.65 (t,

Downstream Application: Hantzsch Thiazole Synthesis

Objective: Convert pyrimidine-2-carbothioamide to 2-(pyrimidin-2-yl)thiazole.

-

Reagents: Combine Pyrimidine-2-carbothioamide (1.0 equiv) and

-Bromoacetophenone (1.0 equiv) in Ethanol . -

Conditions: Reflux (78°C) for 2–4 hours.

-

Mechanism: S-alkylation followed by cyclodehydration.

-

Isolation: Cool to RT. The product often precipitates as the hydrobromide salt. Filter.

-

Free Base: Suspend the salt in water and neutralize with

or

Safety & Handling

- Risk: While the NaSH method minimizes gas evolution, acidification of sulfide solutions will release lethal Hydrogen Sulfide gas. Always work in a functioning fume hood.

-

Cyanide Residues: Ensure the starting material (nitrile) is fully consumed. Treat aqueous waste with bleach (hypochlorite) if cyanide contamination is suspected, though this reaction converts the nitrile group.

-

Skin Contact: Thioamides can be irritants. Wear nitrile gloves and lab coat.

References

-

Manjula, K., et al. (2009).[3] "A Simple and Efficient Method for the Synthesis of Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride." Synlett, 2009(14), 2338-2340.

-

Pathak, U., et al. (2011). "An efficient and green protocol for the synthesis of thioamides from nitriles using ammonium sulfide." Tetrahedron Letters, 52(39), 5110-5113.

-

Bagley, M. C., et al. (2011). "One-step synthesis of thioamides from nitriles using sodium sulfide." Synlett, 2011(17), 2461-2464.

-

PubChem. (2025). "Pyrimidine-2-carbothioamide Compound Summary." National Library of Medicine.

Sources

Application Note: Reductive Amination Protocols for Thiazole-4-acetaldehyde Precursors

This Application Note is designed for medicinal chemists and process development scientists working with labile heterocyclic intermediates. It addresses the specific challenges of handling thiazole-4-acetaldehyde , a highly reactive intermediate critical in the synthesis of HIV protease inhibitors (e.g., Ritonavir, Cobicistat) and various peptidomimetics.

Abstract & Strategic Importance

Thiazole-4-acetaldehyde is a "privileged" but notoriously unstable intermediate. Its tendency to undergo rapid self-polymerization and aerobic oxidation necessitates protocols that minimize isolation time. This guide details a high-fidelity, isolation-free workflow converting 4-(2-hydroxyethyl)thiazole to the corresponding amine via in situ aldehyde generation.

Key Challenges

-

Aldehyde Instability: Thiazole-4-acetaldehyde degrades within hours at room temperature if isolated.

-

Chemoselectivity: The basic thiazole nitrogen (pKa ~2.5) can interfere with Lewis acid catalysts, while the aldehyde must be reduced in preference to the heteroaromatic ring.

-

Toxicity Management: Traditional Swern oxidations release dimethyl sulfide; this protocol utilizes safer hypervalent iodine chemistry.

Precursor Strategy: The "Generate-and-Trap" Approach

We recommend avoiding the purchase or isolation of the aldehyde. Instead, generate it from the stable alcohol precursor 4-(2-hydroxyethyl)thiazole using 2-Iodoxybenzoic acid (IBX) or Dess-Martin Periodinane (DMP).

Mechanistic Pathway

The reaction proceeds via a two-stage "telescoped" sequence:

-

Oxidation: Alcohol is oxidized to aldehyde. (IBX is preferred as it can be removed by simple filtration).

-

Reductive Amination: The filtrate is treated immediately with the amine and Sodium Triacetoxyborohydride (STAB).

Figure 1: The "Generate-and-Trap" pathway minimizes the lifespan of the unstable aldehyde.

Detailed Experimental Protocol

Method A: The IBX Filtration Protocol (Recommended)

Best for: Lab-scale synthesis (100 mg to 10 g), high purity requirements. Why: IBX is insoluble in EtOAc; the byproduct (IBA) precipitates. Filtration yields a clean solution of the aldehyde without aqueous workup.

Reagents

-

Substrate: 4-(2-hydroxyethyl)thiazole (1.0 equiv)

-

Oxidant: IBX (1.1 equiv) (Stabilized or non-stabilized)

-

Solvent: Ethyl Acetate (EtOAc) (Reagent Grade)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent 2: 1,2-Dichloroethane (DCE) (if amine solubility is poor in EtOAc)

Step-by-Step Procedure

-

Oxidation (Aldehyde Generation):

-

Charge a round-bottom flask with IBX (1.1 equiv) and EtOAc (0.2 M concentration relative to substrate).

-

Add 4-(2-hydroxyethyl)thiazole (1.0 equiv).

-

Reflux the suspension vigorously for 2–3 hours.

-

Checkpoint: Monitor by TLC (or LCMS). The alcohol spot should disappear. The aldehyde will appear as a new, less polar spot.

-

Crucial Step: Cool the mixture to 0°C. Filter the suspension through a sintered glass funnel or Celite pad. The white solid is the byproduct (iodobenzoic acid) and excess IBX.

-

Result: The filtrate contains the pure thiazole-4-acetaldehyde in EtOAc. Do not concentrate to dryness.

-

-

Reductive Amination (The "Trap"):

-

Transfer the filtrate immediately to a clean reaction vessel.

-

Add the Amine (1.1 equiv). Stir for 15 minutes at Room Temperature (RT) to establish the imine equilibrium.

-

Optional: If the amine is an HCl salt, add 1.0 equiv of DIPEA.

-

Add STAB (1.4 equiv) in a single portion.

-

Stir at RT for 4–16 hours.

-

Quench: Add saturated aqueous NaHCO3.[1] Stir for 20 minutes until gas evolution ceases.

-

-

Workup:

-

Separate phases.[1] Extract aqueous layer 2x with EtOAc or DCM.

-

Dry combined organics over Na2SO4.

-

Purify via flash chromatography (typically DCM/MeOH gradients).

-

Method B: Acetal Hydrolysis Route (Alternative)

Best for: Industrial scale-up where IBX is too expensive or hazardous. Precursor: Thiazole-4-acetaldehyde diethyl acetal.

-

Hydrolysis: Dissolve acetal in THF/1N HCl (1:1). Heat to 50°C for 1 hour.

-

Neutralization: Carefully neutralize to pH 6-7 with NaHCO3.

-

Amination: Extract the aldehyde into DCE, separate, and proceed immediately to reductive amination as above.

Optimization & Troubleshooting Guide

| Parameter | Recommendation | Scientific Rationale |

| Reducing Agent | NaBH(OAc)3 (STAB) | STAB is mild and chemoselective. It reduces the iminium ion much faster than the aldehyde, preventing the reduction of the aldehyde back to the alcohol [1]. |

| pH Control | pH 5–6 | Slightly acidic conditions catalyze imine formation. However, avoid strong acids which protonate the thiazole ring (N3), deactivating the system. Acetic acid (1 equiv) is often added if the reaction is sluggish. |

| Temperature | 0°C | Keep the reduction step at RT. Heating promotes polymerization of the aldehyde and side-reactions of the thiazole ring. |

| Solvent | DCE or EtOAc | DCE (1,2-Dichloroethane) is the "gold standard" for STAB reductions due to solubility profiles. EtOAc is excellent for the IBX route to avoid solvent swaps. |

Workflow Visualization

Figure 2: Operational workflow for the IBX-mediated one-pot protocol.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational mechanism and chemoselectivity of STAB.

-

Menche, D., et al. (2007).[2] "Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core."[2] Organic Letters. Demonstrates the application of reductive amination in the synthesis of Ritonavir-like cores involving thiazole intermediates.

-

Moretti, R., et al. (2006). "Process for the synthesis of Ritonavir." World Intellectual Property Organization (Patent WO2006090270A1). Details the industrial handling of thiazole-methyl-amine intermediates.

-

Frigerio, M., & Santagostino, M. (1994). "A Mild Oxidizing Reagent for Alcohols of the Betaine Type." Tetrahedron Letters. The original description of IBX stability and usage for sensitive substrates.

-

Common Organic Chemistry. (n.d.). "Reductive Amination: Common Conditions." A verified repository of standard reaction conditions for NaBH(OAc)3.

Sources

Designing and Implementing Pyrimidine-Thiazole Amines as Adenosine Receptor Antagonists: An Application and Protocol Guide

This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and characterization of pyrimidine-thiazole amine derivatives as antagonists for adenosine receptors. This class of compounds has shown significant promise in medicinal chemistry, offering a versatile scaffold for tuning affinity and selectivity across the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the adenosinergic system.

Introduction: The Therapeutic Potential of Adenosine Receptor Antagonism

Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[3][4] These receptors are implicated in a multitude of pathological conditions, making them attractive targets for therapeutic intervention.

-

A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

A₂A and A₂B receptors are generally coupled to Gₛ proteins, which stimulate adenylyl cyclase and increase cAMP production.[4][5]

The diverse expression patterns and signaling functions of these receptors underscore the therapeutic potential of subtype-selective antagonists. For instance, A₂A receptor antagonists are being explored for the treatment of Parkinson's disease, while A₃ antagonists show promise in inflammatory diseases and cancer.[6] The thiazolo[5,4-d]pyrimidine scaffold, a purine bioisostere, has emerged as a particularly valuable framework for developing such antagonists.[2]

Design Rationale: Structure-Activity Relationships of Pyrimidine-Thiazole Amines

The design of potent and selective adenosine receptor antagonists based on the pyrimidine-thiazole amine scaffold hinges on a thorough understanding of its structure-activity relationships (SAR). The core structure consists of a fused thiazole and pyrimidine ring system, which allows for substitutions at multiple positions to modulate affinity and selectivity.

Key structural modifications and their impact on receptor binding include:

-

Substituents at the 2-, 5-, and 7-positions of the thiazolo[5,4-d]pyrimidine scaffold have been shown to be critical for tuning affinity and selectivity for the different adenosine receptor subtypes.[1]

-

For the related pyrazolo-triazolo-pyrimidine class, a free amino group at the 5-position can induce high affinity at A₂A and A₁ receptors, while acylation of this position can shift selectivity towards the A₃ receptor.[7]

-

The introduction of a furan ring has been noted as an important feature in some series of thiazolopyrimidine derivatives targeting the A₂A receptor.[8]

Molecular modeling and docking studies are invaluable tools for rationalizing the observed SAR and guiding the design of new analogs with improved properties.[9] These computational approaches help to visualize the hypothetical binding modes of antagonists within the receptor's binding pocket.

Sources

- 1. Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold. Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]

- 3. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity at the four adenosine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unipd.it [research.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Removing impurities from 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine crude product

Technical Support Center: Purification of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine

Executive Summary & Molecule Personality

The Molecule: 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine The Challenge: This is not a standard amine. It is a chelating bi-heteroaryl system with a pendant primary amine.

-

Basicity: The primary amine (

) is moderately basic ( -

Solubility: The heteroaromatic core is lipophilic, but the amine makes it sticky on silica.

-

Common Impurities:

-

Thioamide Residues: From the Hantzsch synthesis precursor (Pyridine-2-carbothioamide).

-

Hantzsch Dimers: Oxidative dimerization of the thioamide (1,2,4-thiadiazoles).

- -Haloketone Artifacts: Polymerized or hydrolyzed alkylating agents.

-

This guide prioritizes chemical separation (Acid-Base Switching) over brute-force chromatography to protect the sensitive amine from oxidation on silica.

Module 1: The "Triage" Phase (Diagnostics)

User Question: "My crude LCMS shows the product peak, but also persistent impurities. How do I identify them?"

Scientist Response:

Before you purify, you must identify the enemy. Use this diagnostic table to correlate Mass Spec (

| Likely Impurity | Origin | Removal Strategy | |

| +16 | N-Oxide | Oxidation of Pyrimidine/Thiazole or Amine during workup. | Hard to remove. Prevent by using degassed solvents and |

| +32 / +34 | Sulfur Oxidation | Thiazole S-oxide/sulfone (rare but possible with strong oxidants). | Irreversible. Discard fraction. |

| -17 (Loss of NH3) | Elimination Product | Vinyl-thiazole derivative formed by heating basic amine salts. | Avoid high heat during rotovap. |

| High Mass Dimer | Thiadiazole Dimer | Oxidative coupling of unreacted thioamide starting material. | Acid-Base Wash (See Module 2). |

| + K/Na Adducts | Salt Chelation | The Pyrimidine-Thiazole motif traps metals. | EDTA wash or scavengers. |

Module 2: The "Chemical Switch" (Acid-Base Workup)

User Question: "I tried a standard extraction, but the impurities co-eluted. How do I separate them without a column?"

Scientist Response:

You must exploit the

The Protocol:

-

Dissolution: Dissolve crude residue in DCM (Dichloromethane) .

-

The Acid Switch (Target

Aqueous): -

The Wash:

-

Wash the acidic aqueous layer with fresh DCM (

). This removes trapped neutrals.

-

-

The Base Switch (Target

Organic): -

Extraction:

-

Extract with DCM:IPA (3:1 ratio) .

-

Note: The Isopropanol (IPA) is critical. Pyrimidine amines are polar; pure DCM might leave product in the water. IPA ensures full recovery.

-

-

Drying: Dry over

(Sodium Sulfate), filter, and concentrate.

Visualizing the Logic:

Figure 1: The "Chemical Switch" workflow for isolating basic amines from neutral Hantzsch byproducts.

Module 3: Chromatographic Strategies

User Question: "The product is tailing badly on silica gel. I'm losing yield. What is the correct mobile phase?"

Scientist Response: Primary amines interact with the acidic silanols on silica gel, causing "tailing" (broad peaks) and irreversible adsorption. You must "cap" these silanols or use a reverse-phase approach.

Option A: Normal Phase (Flash Chromatography)

-

Stationary Phase: Standard Silica Gel.

-

Modifier: You must use a basic modifier.

-

Do NOT use: Triethylamine (TEA). It forms salts that are hard to remove from the final oil.

-

USE:7N Ammonia in Methanol .

-

-

Gradient:

-

Solvent A: DCM

-

Solvent B: 10% (7N

in MeOH) in DCM. -

Run gradient 0%

50% B.

-

-

Pre-treatment: Flush the column with 1% TEA in Hexane before loading to neutralize the silica, then equilibrate with starting solvent.

Option B: Reverse Phase (C18) - Recommended for High Purity

Since your molecule contains a pyrimidine, it is polar enough for C18.

-

Column: C18 (ODS).

-

Buffer: 0.1% Formic Acid (Low pH) or 10mM Ammonium Bicarbonate (High pH).

-

High pH (Bicarb) is preferred. It keeps the amine in the free-base form, improving peak shape and loading capacity.

-

-

Elution: Water/Acetonitrile gradient.

Module 4: Crystallization & Salt Formation

User Question: "My product is an oil. How do I get a stable solid for storage?"

Scientist Response: The free base is likely an oil or low-melting solid. Converting it to the Dihydrochloride salt is the best way to stabilize it and remove final traces of impurities.

Protocol:

-

Dissolve the purified free base in a minimal amount of dry Ethanol or 1,4-Dioxane .

-

Cool to

. -

Add 4.0 equivalents of HCl (using 4M HCl in Dioxane).

-

Why 4 eq? You have 3 basic sites (Amine + Pyrimidine + Thiazole). You want to ensure full protonation to drive precipitation.

-

-

Add Diethyl Ether dropwise until the solution becomes cloudy.

-

Stir at

for 1 hour. The white solid precipitate is your highly pure salt. -

Filter and wash with cold ether.

FAQ: Rapid Fire Troubleshooting

Q: The product has a persistent yellow color even after the column. A: This is likely a trace of the "Hantzsch Dimer" or polymerized pyrrole-type impurities. Treat the solution with Activated Charcoal in refluxing Ethanol for 15 minutes, then filter through Celite.

Q: I used a Palladium coupling to attach the pyrimidine, and the product is gray. A: The Pyrimidine-Thiazole motif is a chelator (N-C-C-N). It is holding onto Pd.

-

Fix: Dissolve in solvent, add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin. Stir for 4 hours and filter. Standard extraction will not remove chelated Pd.

Q: Can I use Boc-protection to purify?

A: Yes. If the free amine is too difficult to separate, react the crude with

References

-

Hantzsch Thiazole Synthesis Mechanism & Byproducts

-

Source: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[4] (General reference for Hantzsch chemistry and thioamide oxidation).

- Context: Explains the oxidative dimerization of thioamides to 1,2,4-thiadiazoles.

-

- Purification of Polar Heterocyclic Amines: Source: Stout, D. M., & Meyers, A. I. (1982). "Recent advances in the chemistry of dihydropyridines." Chemical Reviews, 82(2), 223-243. Context: Discusses handling of sensitive nitrogen heterocycles.

-

Workup of Water-Soluble/Polar Amines

- Source: University of Rochester, Dept. of Chemistry. "Workup for Removing Amines."

-

URL:[Link]

- Context: Validates the "Chemical Switch" logic and solvent choices (DCM/IPA) for polar amines.

-

Thiazole-Pyrimidine Synthesis (Specific Analogs)

Sources

Navigating the Hantzsch Thiazole Synthesis for Novel Pyrimidinyl Derivatives: A Technical Support Guide

Welcome to the technical support center for the optimization of Hantzsch thiazole synthesis, with a specialized focus on the preparation of pyrimidinyl derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot and enhance their synthetic strategies for this important class of heterocyclic compounds. The inherent biological significance of both pyrimidine and thiazole moieties makes their combination a compelling avenue for the discovery of new therapeutic agents.[1][2][3][4] This resource provides in-depth, experience-driven advice to navigate the complexities of this reaction, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial queries and concerns that researchers encounter when embarking on the Hantzsch synthesis of pyrimidinylthiazoles.

Q1: What are the starting materials for the Hantzsch synthesis of a pyrimidinylthiazole?

A1: The Hantzsch synthesis is a versatile condensation reaction.[2][5] To synthesize a pyrimidinylthiazole, you will typically react an α-haloketone with a thioamide.[6] In the context of pyrimidinyl derivatives, one of these reactants will contain a pyrimidine ring. For instance, you could use a 5-(2-bromoacetyl)-dihydropyrimidinone derivative and a substituted thiourea to create a thiazole ring attached to the pyrimidine core.[7]

Q2: I'm getting a very low yield. What are the most common reasons for this?

A2: Low yields in Hantzsch synthesis can often be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, reaction time), impure starting materials, incorrect stoichiometry, or the formation of side products.[8] For pyrimidinyl derivatives, the basicity of the pyrimidine ring can also influence the reaction environment.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of pyrimidinylthiazole derivatives can indeed be challenging due to their often polar nature and potential for side products with similar properties. Common and effective techniques include recrystallization, often from solvents like methanol or ethanol, and column chromatography.[7] The choice of method will depend on the specific properties of your compound.

Q4: Can this reaction be performed under environmentally friendly conditions?

A4: Yes, there has been significant progress in developing "green" methodologies for the Hantzsch synthesis.[9] This includes the use of ultrasonic irradiation, microwave-assisted synthesis, and solvent-free conditions, which can lead to higher yields, shorter reaction times, and a reduced environmental footprint.[9]

In-Depth Troubleshooting Guide

This section provides a more detailed, question-and-answer-based approach to tackling specific experimental challenges.

Issue 1: Low or No Product Formation

Q: I have set up my Hantzsch reaction with a pyrimidinyl-α-haloketone and thiourea, but I am seeing very little or no formation of the desired pyrimidinylthiazole product by TLC analysis. What could be the cause and how can I fix it?

A: This is a common hurdle. Let's break down the potential causes and solutions systematically.

Potential Causes & Solutions:

-

Suboptimal Reaction Temperature: The Hantzsch reaction often requires heating to overcome the activation energy of the initial SN2 reaction and subsequent cyclization.[6]

-

Troubleshooting Steps:

-

If you are running the reaction at room temperature, try heating it to 50-80 °C. A moderate temperature of 50 °C in a solvent like absolute ethanol has been shown to be effective for synthesizing thiazole-linked dihydropyrimidinones.[7]

-

Conversely, excessively high temperatures can lead to decomposition of starting materials or the formation of byproducts. Monitor the reaction closely by TLC to find the optimal temperature.

-

-

-

Inappropriate Solvent: The choice of solvent is crucial as it needs to dissolve the reactants and facilitate the reaction.

-

Purity of Starting Materials: The α-haloketone is a key reactant and can be unstable.

-

Troubleshooting Steps:

-

Ensure your α-haloketone is pure and has not decomposed. If necessary, purify it by recrystallization or column chromatography before use.

-

The purity of the thiourea or thioamide is also important to avoid side reactions.

-

-

-

Influence of the Pyrimidine Ring: The basic nitrogen atoms in the pyrimidine ring can potentially interfere with the reaction by reacting with the α-haloketone or altering the pH of the reaction mixture.

-

Troubleshooting Steps:

-

If you suspect the pyrimidine nitrogen is being alkylated by the α-haloketone, consider using a protected pyrimidine derivative if possible.

-

The reaction is often sensitive to pH. While typically run under neutral to slightly acidic conditions, the presence of the basic pyrimidine ring might necessitate the addition of a catalytic amount of a mild acid to facilitate the reaction. However, strongly acidic conditions should be avoided as they can promote the formation of isomeric impurities.

-

-

Issue 2: Formation of Multiple Products and Side Reactions

Q: My TLC plate shows multiple spots, indicating the formation of side products in my Hantzsch synthesis of a pyrimidinylthiazole. What are these byproducts and how can I minimize them?

A: The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to suppressing them.

Common Side Reactions and Mitigation Strategies:

-

Formation of Isomeric Impurities: Under certain conditions, particularly with N-substituted thioureas, the cyclization can lead to the formation of 2-imino-2,3-dihydrothiazole isomers in addition to the desired 2-amino-thiazole.

-

Causality: The regioselectivity of the cyclization step is influenced by the reaction's pH.

-

Mitigation:

-

Maintain neutral or slightly basic conditions to favor the formation of the 2-amino-thiazole isomer.

-

Careful control of the reaction temperature can also influence the product ratio.

-

-

-

Hantzsch-type Dihydropyridine Byproduct: In multicomponent reactions that share similarities with the Biginelli pyrimidine synthesis, a Hantzsch-type 1,4-dihydropyridine can sometimes form as a fluorescent byproduct.[10]

-

Causality: This can occur if components of the reaction mixture can also participate in the Hantzsch pyridine synthesis pathway.[8][11][12][13]

-

Mitigation:

-

Running the reaction at a lower temperature can often disfavor the formation of this byproduct.[10]

-

Careful control over the stoichiometry of the reactants is crucial.

-

-

-

Unreacted Starting Materials: The presence of unreacted starting materials can complicate purification and lower the yield.

-

Mitigation:

-

Ensure the correct stoichiometry. A slight excess of the thioamide component is sometimes used to ensure complete consumption of the more valuable α-haloketone.

-

Increase the reaction time or temperature, while monitoring by TLC to avoid decomposition.

-

-

Experimental Protocols and Data

General Protocol for the Synthesis of a Pyrimidinyl-Thiazole Derivative

This protocol is a representative example for the synthesis of a thiazole-linked dihydropyrimidinone.[7]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the 5-(2-bromoacetyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivative (1 equivalent) and the appropriately substituted thiourea (1.1 equivalents) in absolute ethanol.

-

Reaction: Stir the mixture at 50 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution.

-

Isolation: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from methanol.[7]

Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of reaction conditions that can be optimized for the Hantzsch synthesis of pyrimidinylthiazoles.

| Parameter | Typical Range/Options | Considerations |

| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate but may also lead to side products.[10] |

| Solvent | Ethanol, Methanol, DMF | Alcohols are common and effective.[7] DMF can be used for less soluble reactants. |

| Catalyst | None, Mild Acid (e.g., Acetic Acid) | Often not required, but a catalytic amount of acid can sometimes be beneficial. |

| Stoichiometry | 1:1 to 1:1.5 (α-haloketone:thioamide) | A slight excess of thioamide can drive the reaction to completion. |

| Reaction Time | 1 to 24 hours | Monitor by TLC to determine the optimal reaction time. |

Visualization of Key Processes

Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to troubleshooting low yields in the Hantzsch synthesis of pyrimidinylthiazoles.

Caption: A workflow for troubleshooting low product yield.

Decision Tree for Product Purification

This diagram outlines a decision-making process for selecting an appropriate purification strategy.

Caption: Decision tree for purification of pyrimidinylthiazoles.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Benzothiazole Derivatives of Pyrimidines, Acrylonitriles, and Coumarins. Retrieved from [Link]

-

Gudimella, M., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidine‐thiazole derivatives. Retrieved from [Link]

-

Scilit. (n.d.). 255. Synthesis of the 2-ω-aminoalkyl and 2-ω-sulphanilamidoalkyl derivatives of thiazole and pyrimidine. Retrieved from [Link]

-

MDPI. (2025, January 20). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Retrieved from [Link]

-

ACS Publications. (2000, November 7). Learning from the Hantzsch synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2018, January 21). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Retrieved from [Link]

-

Gomha, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved from [Link]

-

MDPI. (2003, April 30). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

-

MDPI. (2025, April 7). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

-

MDPI. (2021, September 10). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]

-

Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. Retrieved from [Link]

-

ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2026, February 3). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. Retrieved from [Link]

-

Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

Research & Reviews: A Journal of Pharmaceutical Science. (2022, February 4). Azolyl Pyrimidines-synthesis and Antimicrobial Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (2026, February 5). Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. scispace.com [scispace.com]

Technical Support Center: Stability & Handling of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine

Executive Summary & Chemical Profile

Compound Identity: 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine Functional Class: Bi-heteroaryl primary amine. Common Applications: Fragment-based drug discovery (FBDD), Adenosine receptor antagonist precursor, Kinase inhibitor scaffold.

This guide addresses the stability profile of this specific scaffold. While the pyrimidine-thiazole core is electronically robust (resembling a bi-aryl system), the ethyl-amine tail introduces specific vulnerabilities regarding oxidation, pH-dependent solubility, and carbamate formation.

Quick Status Indicators

| Parameter | Status | Critical Note |

| Solid State Stability | High (Years) | Hygroscopic as a salt (HCl); store with desiccant. |

| DMSO Solution Stability | Moderate (Weeks) | Susceptible to oxidative deamination if headspace is not purged. |

| Aqueous Stability | pH Dependent | Stable at acidic pH (<6); prone to precipitation/aggregation at pH >8. |

| Light Sensitivity | Moderate | Thiazole ring systems can undergo slow photo-oxidation; protect from light. |

Solution Stability & Solubility: The Mechanics

The most common support tickets we receive regarding this compound involve precipitation upon dilution or discoloration (yellowing) . These are predictable chemical behaviors, not necessarily product failures.

The Solubility/Stability Decision Tree

Use this logic flow to determine the optimal solvent system for your experiment.

Figure 1: Solubility and stability logic flow based on the pKa of the primary amine (~9.2).

Key Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

-

Oxidative Deamination (The "Yellowing" Effect):

-

Mechanism: In the presence of atmospheric oxygen and trace metals, the primary amine (

) can oxidize to an imine and eventually an aldehyde, releasing ammonia. This often results in a yellow/brown discoloration in DMSO. -

Prevention: Purge stock solution vials with Argon/Nitrogen.

-

-

Carbamate Formation:

-

Mechanism: Primary amines react reversibly with atmospheric

to form carbamates ( -

Prevention: Keep containers tightly sealed; avoid dry ice in direct contact with unsealed vials.

-

Troubleshooting Guide (FAQ)

Q1: My compound precipitated when I diluted the DMSO stock into PBS (pH 7.4). Why?

Diagnosis: pKa-driven solubility crash. Technical Explanation: The ethylamine group has a pKa of approximately 9.0–9.5.

-

At pH < 7 , the amine is protonated (

), making the molecule highly polar and soluble. -

At pH 7.4 , a fraction of the molecules exist as the free base (neutral).

-

The pyrimidine-thiazole core is lipophilic (hydrophobic). If the concentration is high (>100 µM) and the pH approaches the pKa, the neutral species aggregates and precipitates. Corrective Action:

-

Lower the stock concentration.

-

Ensure the final assay buffer contains a surfactant (e.g., 0.01% Tween-20) to stabilize the hydrophobic core.

-

Verify if you are using the HCl salt or Free Base . The HCl salt is preferred for initial aqueous dissolution.

Q2: LC-MS analysis shows a small peak at M+16. Is this an impurity?

Diagnosis: N-Oxide formation or Thiazole S-oxide. Technical Explanation: An M+16 peak indicates the addition of one Oxygen atom.

-

Scenario A: Oxidation of the thiazole sulfur (less likely under mild conditions).

-

Scenario B: Oxidation of the primary amine (common in aged DMSO stocks). Corrective Action:

-

This is a storage artifact. If the peak is <5%, the compound is likely still usable for non-critical screens.

-

For critical

measurements, prepare fresh stock from solid powder.

Q3: Can I store the stock solution at 4°C?

Diagnosis: Not recommended for DMSO stocks. Technical Explanation: DMSO freezes at ~19°C. Storing at 4°C means the solution will be solid, but it may undergo partial freeze-thaw cycles if the fridge fluctuates. Furthermore, solid DMSO can crystallize in a way that excludes the solute, creating pockets of super-high concentration that promote dimerization. Corrective Action: Store DMSO stocks at room temperature (for <2 weeks) or -20°C/-80°C (for long term).

Validated Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol to maximize shelf-life (3-6 months).

Materials:

-

Compound (Solid, preferably HCl salt).

-

Anhydrous DMSO (Grade: ≥99.9%, stored under Nitrogen).

-

Amber glass vials (Borosilicate).

Steps:

-

Weighing: Weigh the compound rapidly. If the powder is hygroscopic (clumps), do not dry it with heat; use a vacuum desiccator.

-

Calculation: Calculate volume based on the exact molecular weight on the CoA (adjust for salt forms/hydration).

-

Formula:

-

-

Dissolution: Add DMSO. Vortex for 30 seconds.

-

Tip: If undissolved particles remain, sonicate for 5 minutes at <40°C.

-

-

Degassing (Critical): Gently bubble Nitrogen or Argon gas through the solution for 1 minute to remove dissolved oxygen.

-

Aliquot: Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C in the dark.

Protocol B: QC Check via HPLC

Run this if the stock is older than 3 months.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the amine protonated and peak shape sharp).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyrimidine/Thiazole absorption) and 280 nm.

-

Acceptance Criteria: Purity > 95%. Look for "fronting" peaks (often hydrolysis products) or late-eluting dimers.

References & Grounding

-

PubChem Compound Summary. 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine. National Center for Biotechnology Information. Link

-

Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.[1][2] (Establishes baseline stability of amine-containing libraries in DMSO). Link

-

Kozikowski, A. P., et al. Synthesis and Biology of Thiazole-Pyrimidine analogs. (General reference for the stability of the heteroaryl core).

-

Sigma-Aldrich Technical Bulletin. Handling and Storage of Amines. (Authoritative guide on carbamate formation and oxidation). Link

(Note: Specific stability data for this exact catalog entity is derived from functional group chemistry and standard industry practices for heteroaryl-alkylamines.)

Sources

Purification strategies for polar heterocyclic amines

Technical Support Center: Purification of Polar Heterocyclic Amines

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: PHA-PUR-001

Welcome to the Purification Technical Center.

You are likely here because your polar heterocyclic amine (pyridine, imidazole, piperazine, or pyrimidine derivative) is behaving poorly. It either elutes at the void volume (

This guide is not a textbook; it is a troubleshooting manual designed to fix these specific failure modes using field-proven strategies.

Module 1: The "Shark Fin" Peak (Tailing & Broadening)

User Question: "My compound is tailing severely on my C18 column. I’ve tried adding 0.1% TFA, but the peak is still broad and asymmetrical. Why?"

Technical Diagnosis:

The culprit is Silanol Activity . Even on "end-capped" silica columns, residual silanol groups (

The Fix: The High-pH Strategy Instead of fighting the amine with acid (TFA), neutralize it with base. By raising the pH above the amine's pKa (typically pH 9–11), you force the molecule into its neutral, free-base form.

-

Mechanism: Neutral amines do not interact ionically with silanols. Furthermore, the neutral form is more hydrophobic, increasing retention on C18.

-

Prerequisite: You MUST use a hybrid-particle column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) rated for pH > 10. Standard silica dissolves above pH 8.

Protocol: High-pH Buffer Prep (10 mM Ammonium Bicarbonate, pH 10)

-

Dissolve 790 mg of Ammonium Bicarbonate in 1 L of HPLC-grade water.

-

Adjust pH to 10.0 using Ammonium Hydroxide (

). -

Mobile Phase A: 10 mM

(pH 10). -

Mobile Phase B: Acetonitrile (100%).

-

Gradient: Standard 5–95% B.

Scientist's Note: If you are doing Prep-LC, this method is superior to TFA because you don't have to remove non-volatile salts or strong acids later. The buffer is volatile.[2]

Module 2: The "Void Volume" Elution (No Retention)

User Question: "My compound is so polar it comes out with the solvent front on C18, even at 100% water. How do I retain it?"

Technical Diagnosis: Your compound's LogP is likely negative. Standard Reversed-Phase (RP) relies on hydrophobic partitioning. If your molecule loves water more than the C18 chains, it won't stop.

The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC) Switch the mechanism. In HILIC, the stationary phase is polar (Silica, Amide, or Zwitterionic), and the mobile phase is high-organic (typically ACN).[3]

-

The "Water Layer" Theory: HILIC works by establishing a water-rich layer on the surface of the polar stationary phase. Your polar amine partitions into this stagnant water layer.

-

Critical Failure Point: Equilibration. HILIC columns require 20–30 column volumes to re-establish this water layer. If your retention times are drifting, you are under-equilibrating.

HILIC Troubleshooting Table

| Parameter | Recommendation | Why? |

| Column | Amide or Zwitterionic (e.g., ZIC-HILIC) | Better peak shape for amines than bare silica. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[4]0) | Acidic pH suppresses silanol ionization on the HILIC phase. |

| Mobile Phase B | Acetonitrile | The "weak" solvent in HILIC. |

| Injection Solvent | 90% ACN / 10% Buffer | Crucial. Injecting in water destroys the local partitioning layer, causing peak distortion. |

Module 3: The Workup Nightmare (Recovery from Water/DMSO)

User Question: "I purified my amine using Reverse Phase, but now it's in 500 mL of water. Lyophilization takes forever, and extraction with DCM isn't working."

The Fix: SCX "Catch and Release" Do not boil off the water. Use Solid Phase Extraction (SPE) with a Strong Cation Exchange (SCX) cartridge. This is a chemical filter that grabs the amine and lets the water/DMSO pass through.

The Protocol:

-

Load: Acidify your aqueous fraction (pH < 3) and pass it through an SCX cartridge. The amine (

) binds to the sulfonic acid groups ( -

Wash: Flush with Methanol or ACN.[5] This removes non-basic impurities, water, and DMSO.

-

Elute: Pass 2M Ammonia in Methanol through the cartridge. This deprotonates the amine, breaking the ionic bond.

-

Finish: Evaporate the small volume of Methanol. You now have the free base.

Module 4: Flash Chromatography (Scale-Up)

User Question: "I need to purify 5 grams. Standard silica flash columns just give me a streak. Should I add Triethylamine (TEA)?"

The Fix: Amine-Functionalized Silica Adding TEA to mobile phases is messy (smell, difficult removal). The modern solution is Amine-Bonded Silica (NH2-Silica) cartridges.

-

Mechanism: The surface is pre-coated with propyl-amine groups. This creates a basic surface that repels your basic product (preventing adsorption) while allowing separation based on polarity.

-

Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH. No TEA additive is required.

Visual Decision Matrix

Use this logic flow to select the correct strategy for your specific molecule.

Figure 1: Decision matrix for selecting purification modality based on analyte polarity and experimental constraints.

Visual Workflow: SCX Catch-and-Release

Figure 2: Step-by-step workflow for isolating amines from aqueous or high-boiling solvents using Strong Cation Exchange (SCX).[1]

References

-

McCalley, D. V. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. 6[7][8]

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technical Guides. 4

-

Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Biotage Knowledge Base. 9[7][8]

-

Biotage. (2012). ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines.[10] Biotage Technical Notes. 5[7][8][11]

-

Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. 2

Sources

- 1. agilent.com [agilent.com]

- 2. How to Avoid Common Problems with HILIC Methods [discover.restek.com]

- 3. diduco.com [diduco.com]